molecular formula C16H14ClFN4O B11471875 5-([(4-Chlorophenyl)amino]methyl)-2-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-1,2,4-triazol-3-one

5-([(4-Chlorophenyl)amino]methyl)-2-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-1,2,4-triazol-3-one

Cat. No.: B11471875
M. Wt: 332.76 g/mol
InChI Key: XJFNIYJIGVEWHP-UHFFFAOYSA-N
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Description

5-([(4-Chlorophenyl)amino]methyl)-2-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-1,2,4-triazol-3-one is a synthetic organic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a triazole ring substituted with chlorophenyl and fluorophenyl groups, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-([(4-Chlorophenyl)amino]methyl)-2-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-1,2,4-triazol-3-one typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.

    Substitution Reactions: The introduction of the chlorophenyl and fluorophenyl groups can be achieved through nucleophilic substitution reactions. For instance, 4-chloroaniline and 2-fluorobenzyl chloride can be used as starting materials.

    Final Assembly: The final compound is obtained by coupling the substituted triazole with the chlorophenyl and fluorophenyl groups under controlled conditions, often using catalysts to enhance the reaction efficiency.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow reactors for better control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and phenyl groups, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the triazole ring or the phenyl groups, potentially yielding reduced or hydrogenated products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halides (e.g., bromine, chlorine) and bases (e.g., sodium hydroxide) are typically employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

Biologically, the compound may exhibit antimicrobial, antifungal, or antiviral activities due to the presence of the triazole ring, which is known for such properties.

Medicine

In medicine, derivatives of triazoles are often explored for their potential as therapeutic agents. This compound could be investigated for its efficacy in treating infections or as a part of drug development programs.

Industry

Industrially, the compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 5-([(4-Chlorophenyl)amino]methyl)-2-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-1,2,4-triazol-3-one likely involves interaction with specific molecular targets such as enzymes or receptors. The triazole ring can bind to active sites of enzymes, inhibiting their activity. The chlorophenyl and fluorophenyl groups may enhance binding affinity and specificity, leading to more potent biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: The parent compound, which lacks the chlorophenyl and fluorophenyl substitutions.

    Fluconazole: A well-known antifungal agent that also contains a triazole ring.

    Itraconazole: Another antifungal with a triazole core, used to treat various fungal infections.

Uniqueness

What sets 5-([(4-Chlorophenyl)amino]methyl)-2-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-1,2,4-triazol-3-one apart is the specific combination of chlorophenyl and fluorophenyl groups, which may confer unique biological activities and chemical reactivity compared to other triazole derivatives.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C16H14ClFN4O

Molecular Weight

332.76 g/mol

IUPAC Name

5-[(4-chloroanilino)methyl]-2-[(2-fluorophenyl)methyl]-4H-1,2,4-triazol-3-one

InChI

InChI=1S/C16H14ClFN4O/c17-12-5-7-13(8-6-12)19-9-15-20-16(23)22(21-15)10-11-3-1-2-4-14(11)18/h1-8,19H,9-10H2,(H,20,21,23)

InChI Key

XJFNIYJIGVEWHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=O)NC(=N2)CNC3=CC=C(C=C3)Cl)F

Origin of Product

United States

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